molecular formula C18H20F3N3O2 B2889399 3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1706307-38-1

3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No. B2889399
CAS RN: 1706307-38-1
M. Wt: 367.372
InChI Key: ZYKRPHJKHLWITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
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Scientific Research Applications

Photolytic Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds, including 1,3,4-oxadiazoles, have been explored for their photolytic synthesis routes. These routes offer expedient methods for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting the potential of fluorinated compounds in synthesizing target structures with diverse applications, from material science to pharmaceuticals (Pace et al., 2004).

Glycine Transporter Inhibition

Compounds structurally related to the one have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1), demonstrating therapeutic potential for disorders associated with NMDA receptor hypofunction. Such compounds, by modulating glycine levels, could be relevant in treating schizophrenia and cognitive disorders (Yamamoto et al., 2016).

GPR119 Agonism for Diabetes Treatment

Derivatives of piperidin-1-yl with specific fluorinated groups have shown to enhance GPR119 agonist activity, improving metabolic stability and oral bioavailability. Such compounds can stimulate insulin secretion and potentially offer new treatments for type 2 diabetes by lowering plasma glucose levels (Kubo et al., 2021).

Synthesis of Polycyclic Systems via Sulfonamide Termination

The synthesis of polycyclic systems through cationic cyclisations terminated by sulfonamide groups showcases the versatility of fluorinated compounds in creating complex molecular architectures. This approach can be applied in synthesizing a variety of biologically active molecules (Haskins & Knight, 2002).

properties

IUPAC Name

3,3,3-trifluoro-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-12-5-2-3-7-14(12)17-22-15(26-23-17)9-13-6-4-8-24(11-13)16(25)10-18(19,20)21/h2-3,5,7,13H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRPHJKHLWITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

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